6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . The presence of the chlorophenyl and pyrimidinedione groups suggest that it might have interesting biological activities, but without specific studies on this compound, it’s hard to predict its exact properties.
Physical and Chemical Properties Analysis
Some physical and chemical properties like solubility, melting point, boiling point, etc., can be predicted based on the compound’s structure. For example, the presence of both polar (amide, pyrimidinedione) and nonpolar (chlorophenyl) groups suggest that it might have moderate solubility in both polar and nonpolar solvents .Scientific Research Applications
Synthesis and Chemical Properties
This compound, being a part of a broader class of chemicals, has been explored for its potential in synthesizing novel organic compounds. For instance, Kinoshita et al. (1989) explored the ring cleavage reactions of related 1,3-oxazine-2,4(3H)-dione derivatives with amines, leading to various products like pyrimidines and acetoacetamides, indicating the versatility of these compounds in chemical reactions (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989). This study highlights the potential utility of similar compounds in the synthesis of complex organic molecules.
Antimicrobial and Antifungal Applications
Research into derivatives of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has shown promising antimicrobial and antifungal activities. Al-Turkistani et al. (2011) synthesized novel 5-alkyl-6-substituted uracils, demonstrating significant in vitro activities against a panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi (Al-Turkistani, Al-Deeb, El‐Brollosy, & El-Emam, 2011). Such studies underscore the potential of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives in developing new antimicrobial agents.
Material Science and Luminescent Properties
Gan et al. (2003) investigated novel piperazine substituted naphthalimide compounds, revealing their significant luminescent properties and potential for photo-induced electron transfer applications (Gan, Chen, Chang, & Tian, 2003). This research suggests the possibility of utilizing similar compounds in the development of materials for optoelectronic devices.
Future Directions
Properties
IUPAC Name |
6-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-dimethylthieno[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c1-21-16(25)14-11-15(28-18(14)22(2)19(21)27)17(26)24-8-6-23(7-9-24)13-5-3-4-12(20)10-13/h3-5,10-11H,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFDNODIFALRNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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